molecular formula C22H17NO2 B14165633 Ethyl 2-(naphthalen-1-yl)quinoline-4-carboxylate CAS No. 6318-00-9

Ethyl 2-(naphthalen-1-yl)quinoline-4-carboxylate

Cat. No.: B14165633
CAS No.: 6318-00-9
M. Wt: 327.4 g/mol
InChI Key: XOWMMWDILXYPIV-UHFFFAOYSA-N
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Description

Ethyl 2-(naphthalen-1-yl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline ring fused with a naphthalene moiety and an ethyl ester group at the 4-carboxylate position. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(naphthalen-1-yl)quinoline-4-carboxylate typically involves the condensation of 2-aminobenzophenone with naphthalene-1-carboxaldehyde in the presence of a suitable catalyst. This reaction forms the quinoline ring system, which is then esterified with ethyl chloroformate to introduce the ethyl ester group at the 4-carboxylate position. The reaction conditions often include refluxing in a solvent such as ethanol or acetonitrile, with catalysts like p-toluenesulfonic acid or trifluoroacetic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(naphthalen-1-yl)quinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(naphthalen-1-yl)quinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(naphthalen-1-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to microbial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methyl-4-(naphthalen-2-yl)quinoline-2-carboxylate
  • 4-Hydroxy-2-quinolones
  • Quinolinyl-pyrazoles

Uniqueness

Ethyl 2-(naphthalen-1-yl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthalene moiety enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

6318-00-9

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

ethyl 2-naphthalen-1-ylquinoline-4-carboxylate

InChI

InChI=1S/C22H17NO2/c1-2-25-22(24)19-14-21(23-20-13-6-5-11-18(19)20)17-12-7-9-15-8-3-4-10-16(15)17/h3-14H,2H2,1H3

InChI Key

XOWMMWDILXYPIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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